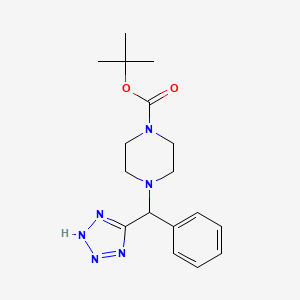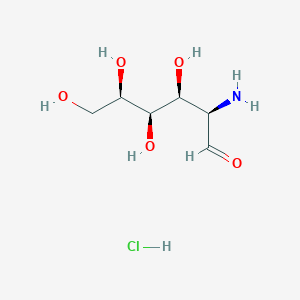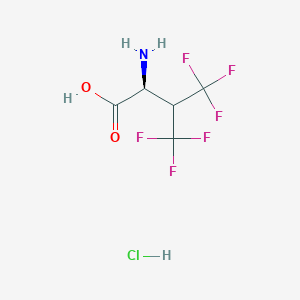
4,4,4,4',4',4'-Hexafluorovaline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride is a fluorinated amino acid derivative. It is known for its unique chemical properties, which include high stability and resistance to enzymatic degradation. This compound is often used in scientific research, particularly in the fields of medicinal chemistry and peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride typically involves the introduction of fluorine atoms into the valine structure. One common method is the reaction of valine with hexafluoroacetone in the presence of a strong acid, such as hydrochloric acid. The reaction conditions usually require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive fluorinating agents and to ensure the purity of the final product. Quality control measures are critical to ensure that the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,4,4,4’,4’,4’-Hexafluorovaline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in peptide coupling reactions, forming bonds with other amino acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or lithium diisopropylamide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium
Properties
Molecular Formula |
C5H6ClF6NO2 |
|---|---|
Molecular Weight |
261.55 g/mol |
IUPAC Name |
(2S)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H5F6NO2.ClH/c6-4(7,8)2(5(9,10)11)1(12)3(13)14;/h1-2H,12H2,(H,13,14);1H/t1-;/m0./s1 |
InChI Key |
ADFFMMBWQCMQKG-FPRLAITGSA-N |
Isomeric SMILES |
[C@H](C(C(F)(F)F)C(F)(F)F)(C(=O)O)N.Cl |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


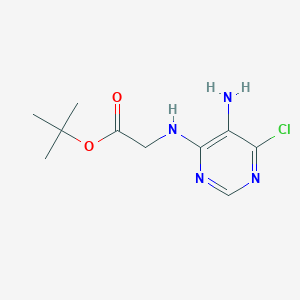

![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
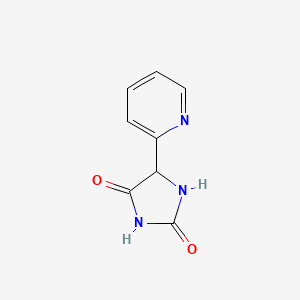
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)

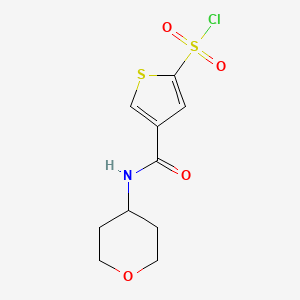




![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)
